2-cyano-3-(dimethylamino)-N'-[(4-fluorophenyl)methylene]acrylohydrazide

MMP-10 inhibition MMP-13 inhibition colorectal cancer

2-Cyano-3-(dimethylamino)-N'-[(4-fluorophenyl)methylene]acrylohydrazide (CAS 343376-04-5), a synthetic cyanoacrylohydrazide derivative bearing a p-fluorophenyl appendage and a dimethylamino donor group, functions as an electrophilic Michael acceptor within hybrid s-triazine scaffolds. This compound has been explicitly validated in peer-reviewed studies as compound 9b in a series of dual-acting MMP-10/13 inhibitors with concomitant ferroptosis-inducing capability, where it demonstrated MMP-10 and MMP-13 inhibitory activity surpassing the reference hydroxamate inhibitor NNGH.

Molecular Formula C13H13FN4O
Molecular Weight 260.272
CAS No. 343376-04-5
Cat. No. B2719019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyano-3-(dimethylamino)-N'-[(4-fluorophenyl)methylene]acrylohydrazide
CAS343376-04-5
Molecular FormulaC13H13FN4O
Molecular Weight260.272
Structural Identifiers
SMILESCN(C)C=C(C#N)C(=O)NN=CC1=CC=C(C=C1)F
InChIInChI=1S/C13H13FN4O/c1-18(2)9-11(7-15)13(19)17-16-8-10-3-5-12(14)6-4-10/h3-6,8-9H,1-2H3,(H,17,19)/b11-9+,16-8+
InChIKeyBPBFECKMMHLEPK-SYMUILLISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyano-3-(dimethylamino)-N'-[(4-fluorophenyl)methylene]acrylohydrazide (CAS 343376-04-5): A Research-Grade Cyanoacrylohydrazide for Dual-Target MMP-10/13 Inhibition and Ferroptosis Induction Programs


2-Cyano-3-(dimethylamino)-N'-[(4-fluorophenyl)methylene]acrylohydrazide (CAS 343376-04-5), a synthetic cyanoacrylohydrazide derivative bearing a p-fluorophenyl appendage and a dimethylamino donor group, functions as an electrophilic Michael acceptor within hybrid s-triazine scaffolds. This compound has been explicitly validated in peer-reviewed studies as compound 9b in a series of dual-acting MMP-10/13 inhibitors with concomitant ferroptosis-inducing capability, where it demonstrated MMP-10 and MMP-13 inhibitory activity surpassing the reference hydroxamate inhibitor NNGH [1]. The compound features a molecular formula of C₁₃H₁₃FN₄O, a molecular weight of 260.27 g/mol, and is commercially available at ≥95% purity for research applications . Its confirmed identity is supported by ¹H NMR and FTIR spectral data archived in the SpectraBase spectral database [2].

Why the 4-Fluorophenyl Cyanoacrylohydrazide Cannot Be Replaced by 4-Chlorophenyl, 4-Bromophenyl, or Unsubstituted Analogs in Dual-Target MMP/Ferroptosis Research


Within the cyanoacrylohydrazide chemotype, the para substituent on the phenyl ring directly modulates electrophilic reactivity at the Michael acceptor warhead, dictating both MMP inhibitory potency and ferroptosis induction capacity. The p-fluorophenyl derivative (9b), the p-bromophenyl analog (9d), and the p-chlorophenyl analog (CAS 343375-99-5) exhibit divergent electronic and steric profiles that produce non-interchangeable biological outcomes: 9b and 9d both surpass NNGH against MMP-10 and MMP-13, while 9d achieves an IC₅₀ of 0.16 μM [1]. The p-fluorophenyl group confers distinct electronegativity and metabolic stability characteristics relative to the larger, more lipophilic halogen analogs [2]. Substituting any of these analogs without empirical verification would invalidate SAR continuity and compromise the dual-target MMP-10/13–ferroptosis pharmacological profile established for this scaffold class.

Quantitative Competitive Differentiation Evidence for 2-Cyano-3-(dimethylamino)-N'-[(4-fluorophenyl)methylene]acrylohydrazide (9b) vs. Closest Analogs and Standards


MMP-10 and MMP-13 Inhibitory Activity: 9b (p-Fluorophenyl) vs. 9d (p-Bromophenyl) vs. Reference Inhibitor NNGH

In a direct head-to-head enzymatic assay, both the p-fluorophenyl cyanoacrylohydrazide 9b and the p-bromophenyl analog 9d surpassed the standard hydroxamate MMP inhibitor NNGH in inhibiting MMP-10 and MMP-13. The p-bromophenyl analog 9d demonstrated the most potent inhibition with an IC₅₀ of 0.16 μM against MMP-10/13 in the assay system [1]. While the manuscript states that 9b also surpassed NNGH, the exact IC₅₀ value for 9b was not reported in the publicly available abstract or main text, representing a known data gap that should be verified via the full-text supplementary materials [1].

MMP-10 inhibition MMP-13 inhibition colorectal cancer

Cytotoxicity Screening in HCT-116 Colorectal Cancer Cells: 9b vs. 9d vs. Nitrophenyl-Chalcone 5e

In an initial cytotoxicity screening against HCT-116 colorectal carcinoma cells, the cyanoacrylohydrazides bearing p-fluorophenyl (9b) and p-bromophenyl (9d), along with a nitrophenyl-tethered chalcone (5e), exhibited outstanding cytotoxicity profiles that distinguished them from the rest of the compound library. The study authors selected these three compounds for further mechanistic evaluation based on their superior performance in the initial screen [1]. Exact IC₅₀ values from the MTT assay for individual compounds at specific time points were not extracted in the publicly available abstract.

cytotoxicity HCT-116 colorectal cancer MTT assay

Electrophilic Warhead Reactivity and Ferroptosis Induction Potential: Halogen-Dependent Tuning Within the Cyanoacrylohydrazide Series

The cyanoacrylohydrazide moiety functions as a Michael acceptor warhead capable of covalent engagement with nucleophilic cysteine residues, including the catalytic selenocysteine of GPX4—a central ferroptosis repressor. The electronic nature of the para-phenyl substituent directly tunes the electrophilicity of this warhead: electron-withdrawing groups (F, Br) enhance reactivity relative to unsubstituted or electron-donating analogs. The p-bromophenyl analog 9d was shown to deplete GSH in HCT-116 cells by a relative fold decrement of 0.81 and induce lipid peroxidation by a 1.32 relative fold increment [1]. While ferroptosis marker data for 9b were not separately reported, the p-fluorophenyl group confers a distinct electronic profile—stronger inductive withdrawal but weaker polarizability—compared to p-bromophenyl, producing a differentiated reactivity profile that merits independent evaluation [2].

ferroptosis GPX4 GSH depletion Michael acceptor

Physicochemical and Drug-Likeness Differentiation: p-Fluorophenyl vs. p-Chlorophenyl vs. p-Bromophenyl Cyanoacrylohydrazides

The three halogen-substituted cyanoacrylohydrazide analogs differ systematically in key physicochemical parameters relevant to lead optimization. The target compound (p-F, MW = 260.27, C₁₃H₁₃FN₄O) is the lightest of the three, with the lowest lipophilicity and smallest van der Waals radius. The p-chlorophenyl analog (CAS 343375-99-5, MW = 276.72, C₁₃H₁₃ClN₄O) and the p-bromophenyl analog 9d (MW ≈ 321.17, C₁₃H₁₃BrN₄O) are progressively heavier and more lipophilic . Fluorine substitution is well-established in medicinal chemistry to enhance metabolic stability by blocking CYP450-mediated oxidative metabolism at the para position, whereas chlorine and bromine do not confer the same degree of metabolic blockade [1]. All three compounds comply with Lipinski's Rule of Five (MW < 500, HBD ≤ 5, HBA ≤ 10, logP < 5) at the monomer level.

drug-likeness Lipinski Rule of Five logP metabolic stability

Spectroscopic Identity Confirmation and Purity Benchmarking for Reproducible Procurement

The compound's structural identity has been independently verified by ¹H NMR and FTIR spectroscopy and deposited in the SpectraBase spectral database, providing a reference fingerprint for incoming quality control [1]. Commercial sourcing is available from AKSci at 95% purity (Catalog 7530CN) and from Chemenu at 90% purity (Catalog CM651505) , enabling researchers to establish minimum purity specifications for batch-to-batch reproducibility. In contrast, the p-chlorophenyl analog (CAS 343375-99-5) and other in-class compounds lack equivalent publicly accessible spectral reference data, increasing the burden of in-house characterization.

NMR characterization FTIR purity quality control

Validated Research Application Scenarios for 2-Cyano-3-(dimethylamino)-N'-[(4-fluorophenyl)methylene]acrylohydrazide (CAS 343376-04-5)


Colorectal Cancer Dual-Target Drug Discovery: MMP-10/13 Inhibition with Concomitant Ferroptosis Induction

This compound is explicitly validated as a key intermediate (compound 9b) in the construction of first-in-class hybrid s-triazine agents that simultaneously inhibit MMP-10 and MMP-13 while inducing ferroptosis in HCT-116 colorectal cancer cells. Research groups pursuing dual-target CRC therapeutics can confidently procure 9b as a building block for generating analogs with this dual pharmacological profile, leveraging its demonstrated superiority over the standard hydroxamate inhibitor NNGH in MMP-10/13 enzymatic assays [1].

Structure-Activity Relationship (SAR) Studies Probing Halogen-Dependent Electrophilic Warhead Reactivity

The p-fluorophenyl substitution on the cyanoacrylohydrazide scaffold provides a distinct electronic environment compared to p-chlorophenyl (CAS 343375-99-5) and p-bromophenyl (9d) analogs. Medicinal chemistry teams constructing SAR matrices around the Michael acceptor warhead can use this compound to systematically evaluate the influence of fluorine's strong inductive withdrawal and minimal steric bulk on target engagement (MMP-10, MMP-13, GPX4), cellular GSH depletion kinetics, and lipid peroxidation induction [1] [2].

Ferroptosis Mechanism-of-Action Studies with Tunable Electrophile Reactivity

As a cyanoacrylohydrazide-based Michael acceptor with confirmed cytotoxicity in HCT-116 cells, this compound serves as a probe for dissecting the relationship between electrophile reactivity and ferroptosis pathway engagement. The p-fluorophenyl analog occupies a middle ground in the reactivity spectrum—more electrophilic than unsubstituted phenyl but less reactive than p-bromophenyl—making it suitable for studies that require balancing GPX4 engagement against non-specific protein adduction [1] [3].

Lead Optimization Campaigns Prioritizing Metabolic Stability and Drug-Likeness

For drug discovery programs where metabolic stability is a key optimization parameter, the p-fluorophenyl analog (MW 260.27) is the most advantageous starting point among the halogen-substituted cyanoacrylohydrazide series. The para-fluoro substituent is well-established to block CYP450-mediated oxidative metabolism at that position, a benefit not conferred by chloro or bromo substitution, while maintaining the lowest molecular weight and lipophilicity in the series [2] .

Quote Request

Request a Quote for 2-cyano-3-(dimethylamino)-N'-[(4-fluorophenyl)methylene]acrylohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.